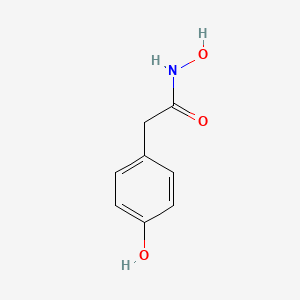
N-hydroxy-2-(4-hydroxyphenyl)acetamide
Overview
Description
N-hydroxy-2-(4-hydroxyphenyl)acetamide, also known as NHA, is a compound that has gained significant attention in the field of scientific research. It is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. NHA has been found to possess a range of properties that make it a promising candidate for various applications.
Scientific Research Applications
Natural Synthesis of Antimalarial Drugs:
- N-(2-Hydroxyphenyl)acetamide is an intermediate for the natural synthesis of antimalarial drugs. A study focused on its chemoselective monoacetylation using Novozym 435 as the catalyst, considering different acyl donors. This process is significant for kinetically controlled synthesis in drug manufacturing (Magadum & Yadav, 2018).
Pharmacological Studies of Paracetamol (Acetaminophen):
- Paracetamol, also known as N-(4-Hydroxyphenyl)acetamide, is widely used as an analgesic. Research has been conducted to understand its mechanism of action, given its broad usage in pain management (Toussaint et al., 2010).
Synthesis and Structural Analysis:
- Research includes synthesizing silylated derivatives of N-(2-hydroxyphenyl)acetamide and studying their structures using methods like NMR spectroscopy and X-ray crystal analysis. These derivatives have potential applications in chemical industries (Nikonov et al., 2016).
Anti-Inflammatory and Anti-Arthritic Properties:
- A study on N-(2-hydroxy phenyl) acetamide revealed its anti-arthritic and anti-inflammatory activities. This research is pivotal for developing new therapeutic approaches for inflammatory diseases (Jawed et al., 2010).
Hepatoprotective Effects:
- Investigating the protective effect of certain compounds against N-(4-Hydroxyphenyl) Acetamide-induced hepatotoxicity. This study is important for understanding drug-induced liver damage and potential protective treatments (Alhusain et al., 2022).
Pharmaceutical Compositions:
- Research includes developing new salts and solvates of N-hydroxy-2-(4-hydroxyphenyl)acetamide for use in pharmaceutical compositions, which is crucial for drug development and formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
properties
IUPAC Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWTQQJPWXPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)

![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)

![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)